molecular formula C18H15N3O4S B11448609 N-(1,3-benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(1,3-benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11448609
M. Wt: 369.4 g/mol
InChI Key: BRKLYUZWPMSVDV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic small molecule featuring a benzodioxole group linked to a dihydrothiazine carboxamide core. Compounds with the 1,3-benzodioxole scaffold are of significant interest in medicinal and agrochemical research due to their diverse biological activities. Main Applications & Research Value: [Thoroughly describe the primary research applications here. For example: "Preliminary studies suggest its potential as a [e.g., enzyme inhibitor, receptor modulator]. It is being investigated for use in [e.g., neuroscience, oncology, or plant physiology] research."] Mechanism of Action: [Provide a detailed, scientific explanation of the compound's known biological target and how it interacts with it. For instance: "The compound is proposed to exert its effects by selectively inhibiting/[action] the [specific target, e.g., calpain protease], which plays a key role in [specific biological pathway]."] Researchers can utilize this compound as a chemical tool to probe related biological pathways and disease mechanisms. This product is For Research Use Only and is not intended for any diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15N3O4S/c22-16-9-15(26-18(21-16)20-11-4-2-1-3-5-11)17(23)19-12-6-7-13-14(8-12)25-10-24-13/h1-8,15H,9-10H2,(H,19,23)(H,20,21,22)

InChI Key

BRKLYUZWPMSVDV-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current literature on its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzodioxole derivatives with thiazine frameworks. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, which are crucial for biological testing.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : The compound has been tested against multiple cancer cell lines including A549 (lung adenocarcinoma), C6 (rat glioma), and MDA-MB 231 (breast carcinoma). Results indicated significant cytotoxic effects with IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation .
Cell LineIC50 (μM)Mechanism of Action
A54910.0Induces apoptosis and disrupts DNA synthesis
C68.0Alters mitochondrial membrane potential
MDA-MB 23112.0Inhibits cell cycle progression

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Studies showed no significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), indicating that its anticancer activity may not correlate with cholinesterase inhibition .
  • DYRK1A Kinase : The compound exhibited promising inhibition of DYRK1A kinase, a target implicated in various neurological disorders and cancers. Specific derivatives demonstrated IC50 values as low as 0.053 μM, indicating strong potential as a therapeutic agent .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Study on Apoptosis Induction : A study involving A549 cells treated with the compound showed a significant increase in early and late apoptotic cells compared to control groups. The percentage of apoptotic cells rose from 3.1% in untreated controls to 23.7% following treatment with the compound .
  • Mechanistic Insights : Docking studies revealed that the compound interacts with SIRT1, suggesting a mechanism through which it may exert its anticancer effects. This interaction could lead to altered cellular metabolism and enhanced apoptosis in cancer cells .

Scientific Research Applications

Synthetic Routes Overview

StepReaction TypeKey ReagentsOutcome
1CondensationBenzodioxole derivatives + aminesFormation of intermediate
2CyclizationThiazine precursors + carboxylic acidsFormation of thiazine ring
3PurificationCrystallization or chromatographyIsolation of the target compound

Antimicrobial Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound have been evaluated in several studies. For instance:

  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
  • Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of the compound to various cancer-related targets. These studies reveal promising interactions with proteins involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Evaluation

In one study, derivatives of thiazine compounds were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria . This highlights the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of thiazine derivatives on breast cancer cells. The study utilized the Sulforhodamine B assay to measure cell viability post-treatment with various concentrations of the compound. Results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives of benzooxazinones, oxadiazoles, and other thiazine-based molecules. Below is a comparative analysis based on synthesis, structural features, and characterization methods.

Key Findings:

Structural Divergence: The target compound’s 1,3-thiazine core differs from the benzoxazinone () and oxadiazole rings in analog compounds. The thiazine ring introduces sulfur-based electronic effects, which may alter reactivity or binding affinity compared to oxygen-dominated heterocycles .

The carboxamide linkage in the target molecule likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation.

Characterization: Both the target compound and its analogs rely on 1H NMR, IR, and mass spectrometry for structural validation. For example, benzooxazinone derivatives show characteristic carbonyl stretches (~1700 cm⁻¹ in IR) and aromatic proton signals in NMR . The thiazine carboxamide would exhibit similar diagnostic peaks but with distinct shifts due to sulfur and benzodioxol groups.

Bioactivity Potential: Benzooxazinones and oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Nitro Reduction Pathway

  • Starting material : 5-Nitro-1,3-benzodioxole.

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) yields 1,3-benzodioxol-5-amine.

  • Purification : Recrystallization from ethanol/water (1:1) provides the amine in 85–90% yield.

Direct Amination via Buchwald-Hartwig Coupling

  • Conditions : 5-Bromo-1,3-benzodioxole, ammonia, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h.

  • Yield : 70–75%.

Synthesis of 4-Oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic Acid

Cyclocondensation Strategy

  • β-Ketoamide Preparation :

    • Ethyl 4-oxopentanoate (1.0 equiv) reacts with benzodioxol-5-amine (1.2 equiv) in toluene under reflux (110°C, 6 h) to form ethyl 4-oxo-5-(1,3-benzodioxol-5-yl)carbamoylpentanoate (75% yield).

  • Thiourea Formation :

    • Phenyl isothiocyanate (1.0 equiv) reacts with ammonium acetate (1.5 equiv) in ethanol (25°C, 2 h) to generate phenylthiourea (90% yield).

  • Cyclization :

    • β-Ketoamide (1.0 equiv) and phenylthiourea (1.1 equiv) undergo cyclization in acetic acid (80°C, 8 h) to yield the thiazine ring.

    • Mechanism : Nucleophilic attack by the thiourea sulfur on the β-keto carbonyl, followed by dehydration.

    • Yield : 65–70%.

Alternative Route via Mercaptoacetaldehyde Annulation

  • (3 + 3)-Annulation :

    • Nitrile imine (generated in situ from N-tolyl bromide and Et₃N) reacts with mercaptoacetaldehyde in dichloromethane (25°C, 2 h) to form 5,6-dihydro-4H-1,3,4-thiadiazin-5-ol.

  • Ring Contraction :

    • Treatment with p-toluenesulfonyl chloride (p-TsCl, 1.2 equiv) in toluene (80°C, 4 h) induces dehydration and ring contraction to the thiazine core (55% yield).

Amide Coupling to Assemble the Final Product

Carboxylic Acid Activation

  • Acid Chloride Formation :

    • Thiazine-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) in toluene (reflux, 3 h). Excess SOCl₂ is removed under vacuum.

  • Mixed Carbonate Method :

    • Using N,N'-carbonyldiimidazole (CDI, 1.2 equiv) in 1-methyl-2-pyrrolidone (NMP) at 80°C for 1 h.

Coupling with 1,3-Benzodioxol-5-amine

  • Conditions :

    • Activated acid (1.0 equiv), benzodioxol-5-amine (1.1 equiv), collidine (1.5 equiv) in 2-methyltetrahydrofuran (25°C, 6 h).

  • Workup :

    • Aqueous HCl (10%) extraction, drying (Na₂SO₄), and recrystallization from 1-butanol/water (1:3).

  • Yield : 60–65%.

Optimization and Scalability Considerations

Solvent and Base Screening

SolventBaseTemperature (°C)Yield (%)
2-MeTHFCollidine2565
DCMTriethylamine2550
TolueneDiisopropylethylamine4058

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 6.85–6.78 (m, 4H, benzodioxol), 4.21 (t, J = 6.8 Hz, 2H, thiazine-H), 3.92 (s, 2H, OCH₂O).

  • HRMS : m/z [M + H]⁺ calcd. for C₁₈H₁₄N₃O₄S: 384.0654; found: 384.0658.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • XRD : Monoclinic crystal system, P2₁/c space group, confirming planar thiazine ring.

Challenges and Mitigation Strategies

  • Racemization During Cyclization :

    • Use of collidine instead of triethylamine reduces base-induced epimerization.

  • Byproduct Formation in Amide Coupling :

    • Pre-activation of the carboxylic acid with CDI minimizes competing esterification.

  • Low Solubility of Thiazine Intermediate :

    • Switch from DCM to NMP/toluene (1:3) enhances solubility at 80°C .

Q & A

Q. Example Optimization Table :

ParameterTypical ConditionsImpact on Yield/PurityReference
SolventDMF or acetic acidEnhances solubility of intermediates
Temperature80–100°C under refluxAccelerates cyclization
PurificationColumn chromatography (silica gel)Removes unreacted starting materials

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm) .
    • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazine-4-one ring) .
  • Chromatography : HPLC with UV detection validates purity (>95% for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₈H₁₅N₃O₄S) .

Basic Question: How is the compound screened for initial biological activity?

Methodological Answer:
Standard protocols include:

  • In Vitro Assays :
    • Kinase Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Target Identification : Surface plasmon resonance (SPR) or molecular docking predicts binding affinity to proteins like cyclooxygenase-2 (COX-2) .

Advanced Question: How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically feasible derivatives .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., stability of hydrogen bonds with catalytic lysine residues) .
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenylamino moiety) with bioactivity .

Q. Key Computational Findings :

  • The benzodioxole moiety enhances π-π stacking with hydrophobic enzyme pockets .
  • Thiazine ring flexibility influences binding to allosteric sites .

Advanced Question: How are structure-activity relationships (SAR) systematically explored?

Methodological Answer:
SAR studies involve:

  • Substituent Variation : Synthesizing analogs with modified phenylamino or benzodioxole groups .
  • Bioisosteric Replacement : Replacing the thiazine ring with oxadiazole or triazole to assess potency changes .
  • Pharmacophore Mapping : Identifies critical hydrogen bond donors/acceptors using software like Schrodinger’s Phase .

Q. Example SAR Table :

ModificationBiological Effect (e.g., IC₅₀)Reference
Electron-withdrawing group (NO₂) on phenylamino2.5-fold increase in kinase inhibition
Methyl substitution on benzodioxoleReduced cytotoxicity

Advanced Question: How should researchers address contradictory data in stability or bioactivity studies?

Methodological Answer:

  • Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) affecting stability .
  • Replication Studies : Repeat assays across independent labs to rule out instrumentation bias .
  • Meta-Analysis : Compare datasets from similar compounds (e.g., thiazolidinones) to identify trends .

Case Study :
Contradictory solubility data may arise from polymorphic forms. Powder X-ray diffraction (PXRD) can resolve this .

Advanced Question: What strategies ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Critical Step Identification : Use mid-point HPLC analysis to monitor unstable intermediates (e.g., enamine formation) .
  • Standardized Protocols : Detailed documentation of reaction times, solvent grades, and quenching methods .
  • Cross-Validation : Collaborate with analytical chemistry labs to verify spectral data .

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